molecular formula C6H16Cl2N2S B6222602 2-(piperazin-1-yl)ethane-1-thiol dihydrochloride CAS No. 128914-77-2

2-(piperazin-1-yl)ethane-1-thiol dihydrochloride

Cat. No.: B6222602
CAS No.: 128914-77-2
M. Wt: 219.2
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Description

2-(piperazin-1-yl)ethane-1-thiol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring, an ethane chain, and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)ethane-1-thiol dihydrochloride typically involves the alkylation of piperazine with an appropriate thiol-containing reagent. One common method is the reaction of piperazine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by crystallization or column chromatography to obtain the pure dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)ethane-1-thiol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-(piperazin-1-yl)ethane-1-thiol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the production of corrosion inhibitors, surfactants, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)ethane-1-thiol dihydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions result in the modulation of biological processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperazin-1-yl)-1,2-benzothiazole
  • 2-(piperazin-1-yl)benzoxazole
  • Cetirizine ethyl ester dihydrochloride

Uniqueness

2-(piperazin-1-yl)ethane-1-thiol dihydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of novel therapeutic agents.

Properties

CAS No.

128914-77-2

Molecular Formula

C6H16Cl2N2S

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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